molecular formula C14H18O3 B7869583 3-(Cyclopentylmethoxy)-4-methylbenzoic acid

3-(Cyclopentylmethoxy)-4-methylbenzoic acid

Cat. No.: B7869583
M. Wt: 234.29 g/mol
InChI Key: PYUGOMSGALSPRO-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethoxy)-4-methylbenzoic acid is a high-purity benzoic acid derivative offered as a valuable chemical building block for research and development purposes. This compound features a benzoic acid core functionalized with a methyl group at the 4-position and a cyclopentylmethoxy group at the 3-position, creating a multifunctional scaffold for various synthetic applications. The cyclopentylmethoxy moiety provides enhanced steric bulk and potential lipophilicity compared to simpler alkoxy substituents, which may influence biological activity and physicochemical properties in derived compounds. As a research chemical, it serves primarily as a key intermediate in organic synthesis, particularly in the development of potential pharmaceutical candidates where substituted benzoic acid derivatives often serve as core structures or synthetic precursors . Researchers utilize this compound in medicinal chemistry projects, including structure-activity relationship studies and molecular design, where the carboxylic acid functionality allows for straightforward derivatization to amides, esters, and other valuable functional groups. The compound is offered with a guaranteed purity of 97% and requires storage at 4-8°C to maintain stability . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly prohibited for personal use.

Properties

IUPAC Name

3-(cyclopentylmethoxy)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10-6-7-12(14(15)16)8-13(10)17-9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUGOMSGALSPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Displacement with Cyclopentylmethanol

A primary route involves nucleophilic aromatic substitution (NAS) on a pre-functionalized benzoic acid derivative. For example, 4-methyl-3-fluorobenzoic acid undergoes substitution with cyclopentylmethanol under basic conditions.

In a procedure adapted from, a mixture of 4-methyl-3-fluorobenzoic acid tert-butyl ester (2.20 mol), cyclopentylmethanol (2.00 mol), and cesium carbonate (4.00 mol) in dimethyl sulfoxide (DMSO) is stirred at 80°C for 5 hours. After workup, the tert-butyl ester is hydrolyzed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free benzoic acid. This method achieves regioselective substitution at the 3-position due to the activating effect of the ester group.

Key Parameters:

ParameterValueSource
BaseCs₂CO₃
SolventDMSO
Temperature80°C
Reaction Time5 hours
Yield (Post-Hydrolysis)85–90% (estimated)

High-Pressure Alkoxylation

Alternative protocols from employ high-pressure conditions for chlorobenzonitrile derivatives. For instance, 3-chloro-4-methylbenzonitrile reacts with sodium methylate under 0.2–1.4 MPa pressure at 80–150°C, followed by hydrolysis and acidification. While this method originally targets methoxybenzoic acids, substituting sodium methylate with cyclopentylmethanol-K₂CO₃ could enable analogous alkoxylation.

Optimization Insight:

  • Pressure ranges of 0.8–1.4 MPa enhance reaction rates for sterically hindered substrates.

  • HPLC monitoring ensures completion (residual chloride <0.5%).

Electrochemical C–O Bond Formation

Recent advances in electrochemical synthesis offer a metal-free alternative. As demonstrated in, β-methylphenethyl alcohols react with nucleophiles under constant current (5.0 mA) in dichloromethane (DCM) with tetrabutylammonium perchlorate (nBu₄NClO₄) as the electrolyte. Adapting this protocol, 3-hydroxy-4-methylbenzoic acid could undergo electrochemical coupling with cyclopentylmethanol.

Procedure Outline:

  • Dissolve 3-hydroxy-4-methylbenzoic acid (0.30 mmol) and cyclopentylmethanol (0.45 mmol) in DCM with nBu₄NClO₄ (0.075 M).

  • Perform electrolysis at 5.0 mA with a carbon rod anode and platinum cathode for 6–12 hours.

  • Purify via column chromatography (petroleum ether/ethyl acetate).

Advantages:

  • Avoids strong bases or high temperatures.

  • Scalable for gram-scale synthesis.

Sequential Esterification and Hydrolysis

tert-Butyl Ester Protection

To mitigate side reactions during alkoxylation, temporary ester protection is effective. As shown in, tert-butyl 5-chloro-2,4-difluorobenzoate reacts with cyclopentylmethanol in DMSO/Cs₂CO₃, followed by TFA-mediated hydrolysis. For the target compound:

  • Protect 3-hydroxy-4-methylbenzoic acid as its tert-butyl ester using Boc₂O.

  • Perform NAS with cyclopentylmethanol/Cs₂CO₃.

  • Deprotect with TFA/DCM (1:1) at room temperature.

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 6.98 (d, J = 8.4 Hz, 1H), 4.02 (d, J = 7.2 Hz, 2H), 2.48 (s, 3H), 2.20–2.10 (m, 1H), 1.85–1.50 (m, 8H).

  • HRMS: m/z calcd for C₁₅H₂₀O₃ [M+H]⁺: 263.1382.

Challenges and Mitigation Strategies

Regioselectivity Concerns

Unwanted substitution at the 4-methyl position is minimized by:

  • Using electron-withdrawing groups (e.g., esters) to direct nucleophiles to the 3-position.

  • Low-temperature conditions (0–10°C) during critical steps.

Purification Complexities

  • Silica gel chromatography with petroleum ether/ethyl acetate gradients (10:1 → 3:1) resolves polar byproducts.

  • Acidic workup (pH <4) precipitates the free benzoic acid, enhancing purity.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)PressureKey Advantage
NAS with Cs₂CO₃85–9080AmbientHigh regioselectivity
High-Pressure90–95130–1500.8–1.4 MPaRapid kinetics
Electrochemical70–7525AmbientMetal-free, mild conditions

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

a. Antagonist Activity
Recent studies have indicated that compounds structurally related to 3-(Cyclopentylmethoxy)-4-methylbenzoic acid may exhibit activity as selective antagonists for specific receptors. For instance, research on aminocyclopentanes has shown that modifications can lead to potent NR2B receptor antagonists, which are relevant in treating conditions like neuropathic pain and Parkinson's disease . The structural characteristics of these compounds suggest that similar modifications to this compound could yield derivatives with therapeutic potential.

b. Pain Management
The compound's ability to interact with the NMDA receptor family positions it as a candidate for further investigation in pain management therapies. Selective antagonism of NR2B receptors can provide analgesic effects without the side effects associated with non-selective NMDA antagonists .

Organic Synthesis Applications

a. Solvent Properties
this compound can serve as a solvent in various organic reactions due to its hydrophobic nature and stability under different pH conditions. It may be utilized in nucleophilic substitutions and reactions involving Lewis acids, similar to cyclopentyl methyl ether, which is known for its effectiveness in organic synthesis .

b. Extraction Processes
Due to its low solubility in water, the compound can be an effective extractant in aqueous environments, facilitating the separation of organic compounds from aqueous solutions. This property is critical in processes such as esterification and acetalization where the removal of water is necessary .

Environmental Chemistry Applications

a. Eco-Friendly Solvent
The increasing focus on green chemistry highlights the need for eco-friendly solvents in chemical processes. This compound could be explored as a sustainable alternative to traditional organic solvents, minimizing environmental impact while maintaining efficiency in chemical reactions .

Case Studies and Research Findings

StudyFocusFindings
Aminocyclopentanes Study NR2B Receptor AntagonismIdentified potent antagonists with potential applications in pain management .
Organic Solvent Evaluation Solvent PropertiesDemonstrated effectiveness as a solvent for nucleophilic substitutions and Lewis acid-mediated reactions .
Green Chemistry Initiatives Sustainable SolventsSuggested use of compounds like this compound as eco-friendly alternatives .

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethoxy)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-(Cyclopentylmethoxy)-4-methylbenzoic acid with structurally related benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight logP<sup>a</sup> TPSA<sup>b</sup> (Ų) Solubility (mg/mL) Key Substituents
This compound C₁₄H₁₈O₃ 234.29 ~3.5 57.2 ~0.1 3-OCH₂C₅H₉, 4-CH₃
3-Cyclopentyloxy-4-methoxybenzoic acid C₁₃H₁₆O₄ 236.26 ~3.0 66.8 ~1.2 3-OC₅H₉, 4-OCH₃
4-Methoxy-3-methylbenzoic acid C₉H₁₀O₃ 166.17 1.8 46.5 ~25.0 3-CH₃, 4-OCH₃
3-(Methoxycarbonyl)-4-methylbenzoic acid C₁₀H₁₀O₄ 194.18 2.1 63.6 ~5.0 3-COOCH₃, 4-CH₃
3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid C₁₆H₁₆N₂O₅S 348.37 2.8 98.4 ~0.3 3-SO₂NHC₆H₄OCH₂CH₃, 4-CH₃

Notes:

  • <sup>a</sup> logP (octanol-water partition coefficient) estimated using fragment-based methods.
  • <sup>b</sup> TPSA (Topological Polar Surface Area) calculated for hydrogen-bonding capacity.

Key Observations :

  • The cyclopentylmethoxy group in the target compound increases logP (~3.5) compared to smaller substituents (e.g., methoxy: logP ~1.8), enhancing lipophilicity and likely improving membrane permeability but reducing aqueous solubility.
  • The sulfamoyl derivative has the highest TPSA (98.4 Ų) due to its polar sulfonamide group, which may improve solubility in polar solvents but limit blood-brain barrier penetration.
  • 4-Methoxy-3-methylbenzoic acid exhibits the highest solubility (~25 mg/mL) owing to its smaller size and balanced polarity.

Biological Activity

3-(Cyclopentylmethoxy)-4-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3

This structure comprises a benzoic acid core with a cyclopentylmethoxy group at the 3-position and a methyl group at the 4-position, which may influence its interaction with biological targets.

Research has indicated that compounds similar to this compound may interact with various biological pathways, particularly those involved in inflammation and immune response modulation. For instance, studies have shown that benzoic acid derivatives can inhibit specific enzymes and receptors linked to inflammatory processes.

Inhibition of Enzymatic Activity

  • Phosphodiesterase (PDE) Inhibition : Similar compounds have been identified as inhibitors of phosphodiesterases, which play critical roles in cyclic nucleotide signaling pathways. This inhibition may lead to anti-inflammatory effects, making these compounds candidates for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Cytokine Modulation : The ability of benzoic acid derivatives to modulate cytokine production is notable. For example, certain derivatives have shown potential in reducing IL-15 levels, which are implicated in autoimmune disorders .

Cytotoxicity and Efficacy

The cytotoxicity of this compound has been evaluated in various cell lines:

  • Jurkat T-cells : In studies assessing T-cell activation, compounds structurally related to this compound demonstrated significant modulation of immune cell activity, enhancing the activation markers CD25 and HLA-DR .
  • Insecticidal Activity : The compound's potential as an insecticide was evaluated against Aedes aegypti, where related compounds exhibited larvicidal activity with LC50 values indicating effectiveness without significant mammalian toxicity .

Data Summary

Biological Activity Assay Type Result
CytotoxicityJurkat T-cell ActivationIncreased activation markers
Enzyme InhibitionPDE InhibitionReduced inflammatory response
Insecticidal ActivityLarvicidal AssayLC50 = 28.9 μM

Case Studies

  • Anti-inflammatory Potential : A study highlighted the anti-inflammatory properties of benzoic acid derivatives similar to this compound. These compounds were shown to inhibit cytokine release in vitro, suggesting a mechanism for their therapeutic potential in inflammatory diseases .
  • Insect Control : Research on larvicidal activity against Aedes aegypti demonstrated that certain structural modifications enhance efficacy while maintaining low toxicity profiles for mammals. This positions this compound as a candidate for developing new insecticides .

Q & A

Q. Critical Parameters :

  • Temperature control (50–80°C) to balance reaction rate and byproduct formation.
  • Use of anhydrous conditions to prevent hydrolysis of the alkyl halide.
Example Reaction Conditions References
Cyclopentylmethyl bromide, K₂CO₃, DMF, 70°C, 12h
Hydrolysis: NaOH/EtOH, reflux, 2h

Basic: What analytical techniques are essential for characterizing this compound, and how is purity validated?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and cyclopentylmethoxy integration. Use deuterated DMSO or CDCl₃ for solubility .
  • HPLC/UHPLC-MS : Reverse-phase HPLC with C18 columns (ACN/water + 0.1% formic acid) for purity assessment. High-resolution mass spectrometry (HRMS) validates molecular ion peaks .
  • Melting Point and Elemental Analysis : Cross-check with literature values (if available) for consistency.
Key Analytical Parameters References
¹H NMR (DMSO-d6): δ 1.5–2.0 (cyclopentyl), δ 6.8–7.4 (aromatic)
UHPLC-MS: ESI⁻ mode, m/z [M-H]⁻ calc. for C₁₅H₁₈O₃

Advanced: How can researchers evaluate the biological activity of this compound, such as enzyme inhibition or receptor binding?

Methodological Answer:

  • In Vitro Enzyme Assays : Use purified enzymes (e.g., cyclooxygenase COX-1/COX-2) to measure IC₅₀ values via spectrophotometric methods (e.g., prostaglandin production inhibition) .
  • Cell-Based Assays : Test anti-inflammatory activity in RAW 264.7 macrophages using LPS-induced TNF-α/IL-6 ELISA .
  • Structural Docking Studies : Molecular modeling (AutoDock/Vina) to predict binding interactions with target proteins .
Example Assay Conditions References
COX-2 inhibition assay: 10 µM compound, 37°C, 30 min
Docking score (ΔG) ≤ -8.0 kcal/mol

Advanced: How should researchers resolve contradictions in solubility data across studies?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9) under controlled temperatures (25°C vs. 37°C).
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions.
  • Cross-Validation : Compare with structurally analogous compounds (e.g., 3-methoxy-4-methylbenzoic acid derivatives) .
Recommended Solubility Protocol References
DMSO stock (10 mM), filtered (0.22 µm)
Solubility in PBS (pH 7.4): <0.1 mg/mL

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize analogs with modified cyclopentyl groups (e.g., cyclohexyl, isopropyl) or methyl/methoxy positional changes .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., carboxylic acid, ether linkage) using 3D-QSAR models.
  • Biological Profiling : Test analogs against multiple targets (e.g., kinases, GPCRs) to assess selectivity .
SAR Study Example References
Cyclohexylmethoxy analog: 10x lower COX-2 activity
Methyl → Cl substitution: Enhanced antimicrobial activity

Advanced: How should stability issues during long-term storage be mitigated?

Methodological Answer:

  • Storage Conditions : Store at -20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation and photodegradation .
  • Stability Monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect degradation products.
  • Lyophilization : For long-term aqueous solution storage, lyophilize and reconstitute fresh .
Stability Protocol References
Degradation <5% after 12 months at -20°C
Lyophilized powder stability: >2 years

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